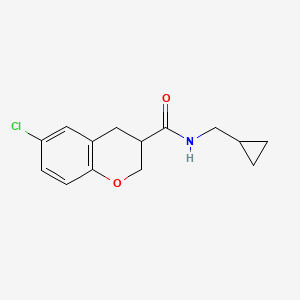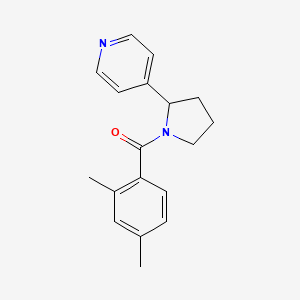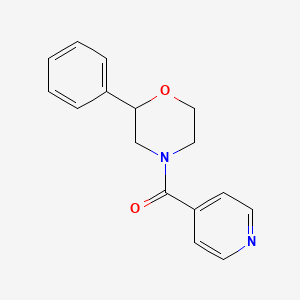![molecular formula C16H23NO B7494155 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one, commonly known as 4'-Methyl-α-Pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of MPHP is similar to other cathinones such as α-Pyrrolidinopentiophenone (α-PVP) and Methylone. The purpose of
Mechanism of Action
The exact mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to the stimulation of the central nervous system and the production of euphoria and increased energy.
Biochemical and Physiological Effects:
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to dehydration. Long-term use of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one can cause damage to the cardiovascular system and kidneys.
Advantages and Limitations for Lab Experiments
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, it is important to note that 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a controlled substance and requires special permits and licenses to handle and use in lab experiments.
Future Directions
There are several future directions for the study of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one. One area of research is to study its potential therapeutic uses, such as in the treatment of depression and anxiety. Another area of research is to study its long-term effects on the cardiovascular system and other organs. Additionally, more research is needed to fully understand the mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one and its effects on the brain.
Synthesis Methods
The synthesis of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a complex process that involves several steps. The first step is the synthesis of 4-methylpropiophenone, which is then reacted with pyrrolidine to form 4-methyl-α-pyrrolidinopropiophenone. This intermediate product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced to 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one using sodium borohydride.
Scientific Research Applications
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to study its psychoactive effects. It has been shown to have stimulant properties and can induce euphoria, increased energy, and heightened alertness. 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has also been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety.
properties
IUPAC Name |
2-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-4-13(3)16(18)17-11-5-6-15(17)14-9-7-12(2)8-10-14/h7-10,13,15H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIRHWVZHPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)

![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)

